

Spectroscopic and Synthetic Profile of 1-(Pyridin-4-ylmethyl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(Pyridin-4-ylmethyl)piperazine**

Cat. No.: **B042416**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **1-(Pyridin-4-ylmethyl)piperazine**, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible raw spectral data, this document focuses on presenting a foundational understanding through available data and outlining the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

Chemical Name: **1-(Pyridin-4-ylmethyl)piperazine** CAS Number: 62089-74-1

Molecular Formula: **C₁₀H₁₅N₃** Molecular Weight: 177.25 g/mol

Spectroscopic Data Summary

While complete, publicly archived spectra for **1-(Pyridin-4-ylmethyl)piperazine** are not readily available, the following tables summarize the expected and reported spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.5	d	2H	Pyridine H-2, H-6
~7.3	d	2H	Pyridine H-3, H-5
~3.5	s	2H	Pyridinyl-CH ₂ - Piperazine
~2.9	t	4H	Piperazine N-CH ₂ (distal)
~2.4	t	4H	Piperazine N-CH ₂ (proximal)
~1.9 (variable)	br s	1H	Piperazine N-H

Predicted chemical shifts are based on standard values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~150.0	Pyridine C-2, C-6
~148.0	Pyridine C-4
~124.0	Pyridine C-3, C-5
~62.0	Pyridinyl-CH ₂ -Piperazine
~54.0	Piperazine C (proximal to CH ₂)
~46.0	Piperazine C (distal, with NH)

Predicted chemical shifts are based on standard values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Functional Group Assignment
3300 - 3500	N-H stretch (Piperazine)
3000 - 3100	C-H stretch (Aromatic, Pyridine)
2800 - 3000	C-H stretch (Aliphatic, Piperazine, CH ₂)
~1600, ~1500	C=C and C=N stretch (Pyridine ring)
1400 - 1450	C-H bend (Aliphatic)
1100 - 1300	C-N stretch

Table 4: Mass Spectrometry Data

m/z Value	Ion Assignment
177.13	[M] ⁺ (Molecular Ion)
178.14	[M+H] ⁺ (Protonated Molecule)

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of **1-(Pyridin-4-ylmethyl)piperazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **1-(Pyridin-4-ylmethyl)piperazine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse program. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with proton decoupling. A wider spectral width (0-200 ppm) is used. A larger number of scans and a longer relaxation delay

are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

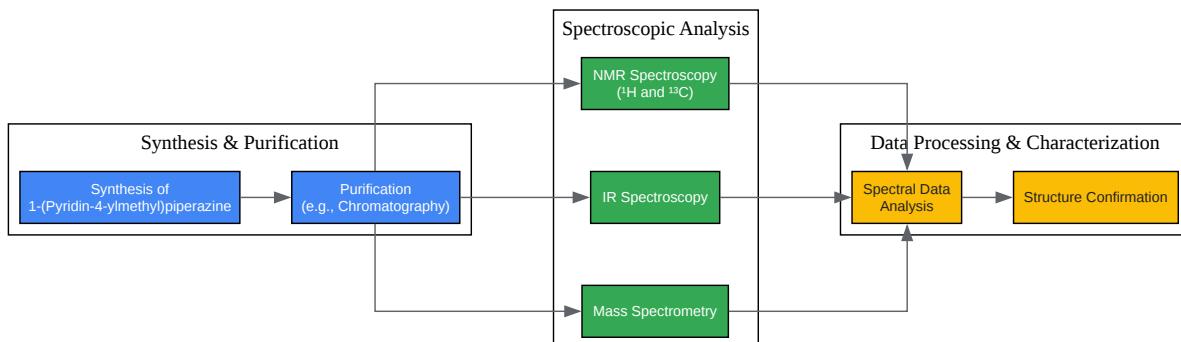
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition: The sample is introduced into the ion source. For ESI, the solution is sprayed through a charged capillary, creating fine droplets from which ions are desolvated and enter the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

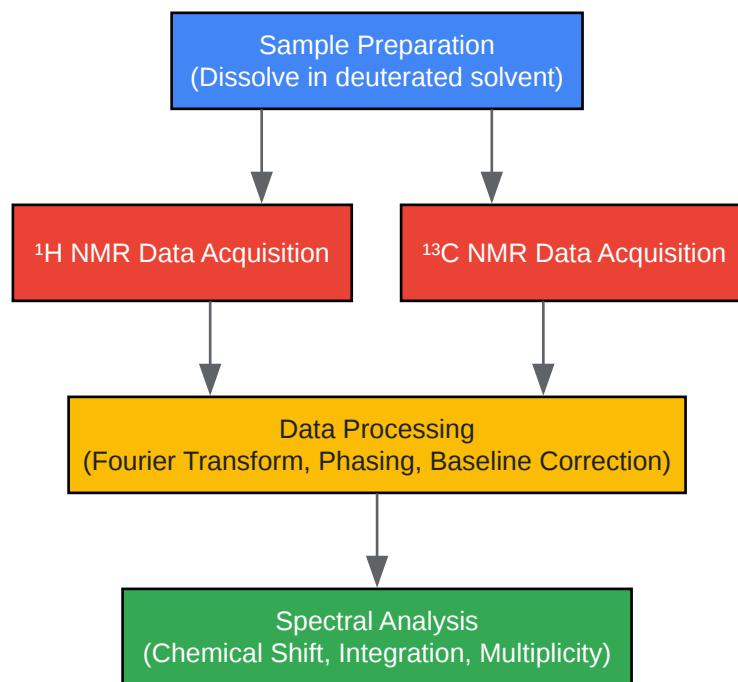
Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the spectroscopic characterization of **1-(Pyridin-4-ylmethyl)piperazine**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Detailed workflow for NMR spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-(Pyridin-4-ylmethyl)piperazine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042416#spectroscopic-data-nmr-ir-ms-for-1-pyridin-4-ylmethyl-piperazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com